1-Bromo-3-(2-methylpropoxy)propane
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Overview
Description
1-Bromo-3-(2-methylpropoxy)propane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom attached to a propane chain, which is further substituted with a 2-methylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylpropoxy)propane can be synthesized through the reaction of 3-bromopropanol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methylpropoxy)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-(2-methylpropoxy)propanol, 3-(2-methylpropoxy)propylamine, or 3-(2-methylpropoxy)propylthiol.
Elimination Reactions: The major product is 3-(2-methylpropoxy)propene.
Scientific Research Applications
1-Bromo-3-(2-methylpropoxy)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-methylpropoxy)propane exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This reactivity enables the modification of various substrates, leading to changes in their chemical and physical properties.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: This compound is structurally similar but lacks the ether linkage. It is less reactive in nucleophilic substitution reactions due to the absence of the electron-donating ether group.
1-Bromo-3-methoxypropane: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group. It has different reactivity and applications due to the smaller size and different electronic properties of the methoxy group.
1-Bromo-3-chloropropane: This compound has a chlorine atom instead of the 2-methylpropoxy group. It is more reactive in elimination reactions due to the presence of two halogens.
Uniqueness: 1-Bromo-3-(2-methylpropoxy)propane is unique due to the presence of both a bromine atom and a bulky 2-methylpropoxy group. This combination imparts distinct reactivity and steric properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H15BrO |
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Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15BrO/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
ZNOMMSNVTOZUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCBr |
Origin of Product |
United States |
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